molecular formula C17H16N2O2 B11104280 8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11104280
M. Wt: 280.32 g/mol
InChI Key: ZAQSMGGEKHPONF-UHFFFAOYSA-N
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Description

8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and other aromatic compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the isoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the isopropylidene group and other substituents through nucleophilic or electrophilic substitution reactions.

    Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

8-Isopropylidene-2-(2-pyridinyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

10-propan-2-ylidene-4-pyridin-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H16N2O2/c1-9(2)13-10-6-7-11(13)15-14(10)16(20)19(17(15)21)12-5-3-4-8-18-12/h3-8,10-11,14-15H,1-2H3

InChI Key

ZAQSMGGEKHPONF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=N4)C

Origin of Product

United States

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